Introduction: The Strategic Role of (Chloromethyl)dimethylphenylsilane in Synthesis
Introduction: The Strategic Role of (Chloromethyl)dimethylphenylsilane in Synthesis
An In-depth Technical Guide to Aryldimethylchlorosilanes: Spotlight on (Chloromethyl)dimethylphenylsilane (CAS 1833-51-8)
A Note on Scope: Initial research for Chloro(3,4-dimethylphenyl)dimethylsilane (CAS 42297-21-2) revealed a significant scarcity of publicly available technical data. To provide a comprehensive and valuable guide for researchers in the field of organosilicon chemistry, this document will focus on the well-characterized, structurally analogous, and synthetically versatile reagent, (Chloromethyl)dimethylphenylsilane (CAS 1833-51-8) . The principles of reactivity, handling, and application discussed herein offer a robust framework for understanding the broader class of aryldimethylchlorosilane compounds.
(Chloromethyl)dimethylphenylsilane is a bifunctional organosilicon compound that has carved a niche as a valuable synthetic intermediate.[1][2] Its utility stems from the presence of two distinct reactive sites: the silicon-chlorine bond, which is susceptible to nucleophilic attack, and the carbon-chlorine bond of the chloromethyl group, which allows for a range of substitution and coupling reactions.
First reported in 1949, its initial application was as a precursor to its corresponding Grignard reagent.[2] Since then, its role has expanded significantly, finding use in heteroatom and carbon alkylation, and as a key starting material for other valuable organometallic reagents.[1][2] For drug development professionals, its most compelling feature is the ability of the phenyldimethylsilyl group to function as a "masked hydroxyl group" through a process known as the Fleming oxidation.[1][2] This unique property distinguishes it from simpler analogs like (chloromethyl)trimethylsilane and provides a strategic advantage in complex molecule synthesis.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key properties of (Chloromethyl)dimethylphenylsilane are summarized below.
| Property | Value | Source |
| CAS Number | 1833-51-8 | [2][3] |
| Molecular Formula | C₉H₁₃ClSi | [2][3] |
| Molecular Weight | 184.74 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 106-107 °C at 15 mmHg | [2] |
| Density | 1.024 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.520 | [2] |
| Flash Point | 196 °F (91.1 °C) | [1][2] |
| SMILES | C(CCl)C1=CC=CC=C1 | [4] |
| InChIKey | RJCTVFQQNCNBHG-UHFFFAOYSA-N | [2][3] |
Characterization of (Chloromethyl)dimethylphenylsilane is typically achieved through standard spectroscopic methods. The NIST Chemistry WebBook provides reference infrared (IR) spectra.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) and mass spectrometry are also essential for confirming purity and structure.[4]
Synthesis and Purification
The synthesis of functionalized chlorosilanes often involves the reaction of a Grignard reagent with a di- or trichlorosilane. A plausible and widely applicable method for preparing compounds like (Chloromethyl)dimethylphenylsilane involves the reaction of phenylmagnesium bromide with (chloromethyl)methyldichlorosilane. This approach provides a controlled introduction of the phenyl group onto the silicon center.
General Synthetic Protocol (Adapted from Analogous Grignard Reactions)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert nitrogen atmosphere, magnesium turnings are placed in anhydrous diethyl ether or THF. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Coupling Reaction: The freshly prepared Grignard reagent is transferred to a separate flask and cooled in an ice bath. A solution of (chloromethyl)methyldichlorosilane in the same anhydrous solvent is added dropwise, maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The rationale for this step-wise, temperature-controlled addition is to manage the exothermicity of the reaction and prevent undesirable side reactions.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous phase is extracted with ethyl acetate or diethyl ether.[5]
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (Chloromethyl)dimethylphenylsilane.[5]
Core Reactivity and Applications in Drug Development
The synthetic power of (Chloromethyl)dimethylphenylsilane lies in its dual reactivity, which allows for its strategic incorporation into molecular scaffolds.
Precursor to the SMOM Protecting Group
A significant application is its use as a precursor for (phenyldimethylsilyl)methoxymethyl chloride (SMOM-Cl), a robust protecting group for hydroxyl functions.[1] This transformation leverages the reactivity of the Si-Cl bond, which is not present in the final protecting group, showcasing a sophisticated use of the reagent's bifunctionality.
Caption: Synthesis and application of the SMOM protecting group.
C-Alkylation and the Masked Hydroxyl Group
The chloromethyl moiety can be used to install a silylmethyl group onto various carbon nucleophiles, including terminal alkynes, malonic esters, and imines.[2] The true elegance of this method is realized when combined with the Fleming oxidation. The phenyl group on the silicon can be selectively cleaved and replaced with a hydroxyl group under oxidative conditions. This allows the PhMe₂SiCH₂- group to serve as a stable, non-polar equivalent of a protected hydroxymethyl group (⁻CH₂OH).
This two-step sequence—alkylation followed by oxidation—is a powerful tool for introducing a primary alcohol into a molecule at a late stage, a common challenge in drug development.
Caption: Workflow for using the reagent as a masked hydroxyl group.
Safety, Handling, and Storage
As with all reactive chlorosilanes, proper handling of (Chloromethyl)dimethylphenylsilane is critical for ensuring laboratory safety.
-
Hazards: The compound is classified as an irritant.[1] GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling: Work should be conducted in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: (Chloromethyl)dimethylphenylsilane is sensitive to moisture.[7] It will slowly react with water or protic solvents to form the corresponding silanol and hydrochloric acid.[9] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9] Recommended storage temperatures are often in the range of 2-8°C.[2]
Conclusion
While superficially a simple bifunctional molecule, (Chloromethyl)dimethylphenylsilane provides a remarkable level of synthetic flexibility. Its utility as a precursor to the SMOM protecting group and, more significantly, its role as a masked hydroxymethyl group via the Fleming oxidation, make it a valuable reagent for researchers in organic synthesis and drug discovery. A disciplined approach to handling and storage, cognizant of its moisture sensitivity and irritant properties, will enable its safe and effective application in the laboratory.
References
-
ResearchGate. Chloro(4‐methoxyphenyl)dimethylsilane. Retrieved from [Link]
-
ChemBK. Chloro(dimethyl)(4-phenylbutyl)silane. Retrieved from [Link]
-
PubChem. (Chloromethyl)dimethylphenylsilane | C9H13ClSi | CID 74598. Retrieved from [Link]
- Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
NIST. Silane, (chloromethyl)dimethylphenyl-. Retrieved from [Link]
- Google Patents. JPH03109389A - Production of bis(3,4-dimethylphenyl)dimethylsilane.
-
Chemtek, Inc. Decoding SDS Section 7: Handling and Storage. Retrieved from [Link]
-
Eljarrat, A. Section 7 of Safety Data Sheets – Handling and Storage. Retrieved from [Link]
-
Elsevier Science S.A. Synthesis and enantioselective enzymatic hydrolysis of rac-dimethylphenyl[l-(phenylacetamido)ethyl]silane. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CHLOROMETHYLDIMETHYLPHENYLSILANE | 1833-51-8 [chemicalbook.com]
- 3. Silane, (chloromethyl)dimethylphenyl- [webbook.nist.gov]
- 4. (Chloromethyl)dimethylphenylsilane | C9H13ClSi | CID 74598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
